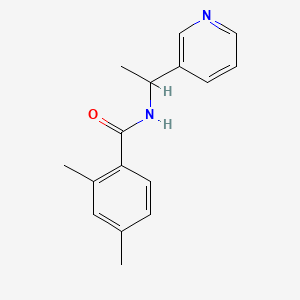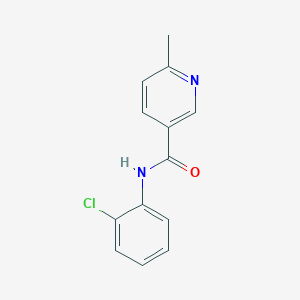
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide, commonly known as DCPC, is a chemical compound that has been studied for its potential applications in scientific research. DCPC belongs to the class of compounds known as pyridine carboxamides, which have been shown to have various biological activities.
科学的研究の応用
DCPC has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. DCPC has also been shown to enhance memory and learning in animal models, suggesting its potential use in the treatment of cognitive disorders.
作用機序
The exact mechanism of action of DCPC is not yet fully understood. However, it has been suggested that DCPC exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. DCPC has also been shown to modulate the activity of various signaling pathways in the brain, including the ERK/MAPK pathway.
Biochemical and Physiological Effects:
DCPC has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, indicating its antioxidant properties. DCPC has also been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, suggesting its potential use in the treatment of mood disorders.
実験室実験の利点と制限
DCPC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using DCPC in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the experimental conditions used.
将来の方向性
There are several future directions for the study of DCPC. One potential direction is to further investigate its mechanism of action and signaling pathways involved. This could lead to the development of more targeted therapies for neurodegenerative diseases and cognitive disorders. Another potential direction is to study the effects of DCPC in human clinical trials. This could help to determine its safety and efficacy in humans and pave the way for its use in the clinic.
In conclusion, DCPC is a promising compound that has been studied for its potential applications in scientific research. Its neuroprotective effects and potential use in the treatment of cognitive disorders make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
DCPC can be synthesized using a one-pot reaction between 4-pyridinecarboxaldehyde and 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction takes place in ethanol and water at reflux temperature for several hours. The resulting product can be purified by column chromatography to obtain pure DCPC.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(11-5-8-16-9-6-11)17-13-7-10-19-14-4-2-1-3-12(13)14/h1-6,8-9,13H,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDYJKDZDOMUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)




![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)
![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

